molecular formula C8H7Cl3O B1583219 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one CAS No. 3274-12-2

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B1583219
CAS No.: 3274-12-2
M. Wt: 225.5 g/mol
InChI Key: RCHALGLCCGJUAE-UHFFFAOYSA-N
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Description

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of a trichloromethyl group attached to a cyclohexadienone ring. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, which involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reductive dehalogenation process includes the initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by the consecutive addition of a proton and simultaneous elimination of the two residual halogen atoms to form a carbene, which then rearranges into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of electrochemical reduction and dehalogenation can be scaled up for industrial purposes, provided the necessary equipment and conditions are met.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-one
  • 4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-one
  • 4-Methyl-4-(bromomethyl)cyclohexa-2,5-dien-1-one

Uniqueness

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of the trichloromethyl group, which significantly influences its reactivity and the types of reactions it can undergo. The compound’s ability to form a stable carbene intermediate during electrochemical reduction sets it apart from similar compounds with fewer halogen atoms .

Properties

IUPAC Name

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHALGLCCGJUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324679
Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3274-12-2
Record name 3274-12-2
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Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Reactant of Route 2
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Reactant of Route 3
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Reactant of Route 4
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Reactant of Route 5
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Reactant of Route 6
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

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